molecular formula C8H5FN2O3S B2580915 6-Fluorosulfonyloxyquinoxaline CAS No. 2411223-48-6

6-Fluorosulfonyloxyquinoxaline

Cat. No.: B2580915
CAS No.: 2411223-48-6
M. Wt: 228.2
InChI Key: WDBRCSUAPMWVJR-UHFFFAOYSA-N
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Description

6-Fluorosulfonyloxyquinoxaline is a chemical compound that belongs to the quinoxaline family, characterized by a fused benzene and pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorosulfonyloxyquinoxaline typically involves the introduction of a fluorosulfonyloxy group into the quinoxaline core. One common method is the reaction of quinoxaline derivatives with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions: 6-Fluorosulfonyloxyquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a quinoxaline derivative with an amino group replacing the fluorosulfonyloxy group .

Mechanism of Action

The mechanism of action of 6-Fluorosulfonyloxyquinoxaline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 6-Fluorosulfonyloxyquinoxaline is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential for forming strong hydrogen bonds. These characteristics make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-fluorosulfonyloxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3S/c9-15(12,13)14-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBRCSUAPMWVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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